

An In-depth Technical Guide to the Physicochemical Properties of (-)-Fenoxaprop-ethyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenoxaprop-ethyl, (-)-*

Cat. No.: *B038666*

[Get Quote](#)

This technical guide provides a comprehensive overview of the core physicochemical properties of the levorotatory isomer of fenoxaprop-ethyl, referred to as (-)-fenoxaprop-ethyl or the S-enantiomer. This document is intended for researchers, scientists, and professionals in drug development and related fields. It is important to note that while fenoxaprop-ethyl is a chiral herbicide, the majority of commercially available data pertains to the racemic mixture or the herbicidally active R-(+)-enantiomer, fenoxaprop-P-ethyl. Data specifically for the S-(-)-enantiomer is limited, and this guide will present available information for the racemate and the R-enantiomer for comparative purposes.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of fenoxaprop-ethyl (racemic mixture) and fenoxaprop-P-ethyl (R-enantiomer). These values provide a baseline for understanding the behavior of the individual enantiomers.

Table 1: General and Physical Properties

Property	Fenoxyprop-ethyl (Racemic)	Fenoxyprop-P-ethyl (R-enantiomer)	Data Source
Molecular Formula	$C_{18}H_{16}ClNO_5$	$C_{18}H_{16}ClNO_5$	[1]
Molecular Weight	361.8 g/mol	361.8 g/mol	[1]
Physical State	Colorless to light beige solid	White to off-white crystalline solid	[1],[2]
Melting Point	84-85 °C	79-84 °C	[1],[3]
Boiling Point	Decomposes before boiling	>300 °C	[1],[3]
Vapor Pressure	1.87×10^{-4} mPa (20 °C)	0.11 Pa (100 °C)	[4],[2]

Table 2: Solubility and Partition Coefficients

Property	Fenoxyprop-ethyl (Racemic)	Fenoxyprop-P-ethyl (R-enantiomer)	Data Source
Water Solubility	0.9 mg/L (25 °C)	0.7 mg/L (20 °C)	[1]
Solubility in Organic Solvents	Soluble in acetone, toluene, ethyl acetate	Soluble in DMSO (≥ 100 mg/mL)	[1],[3]
Octanol-Water Partition Coefficient (log K _{ow})	4.28	4.58	[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below, based on internationally recognized guidelines.

Determination of Melting Point

The melting point is determined using the capillary method.

Protocol:

- A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, alongside a calibrated thermometer.
- The temperature is raised gradually (approximately 1-2 °C per minute) as the melting point is approached.
- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.,[\[5\]](#),[\[6\]](#),[\[7\]](#),[\[8\]](#)

Determination of Water Solubility (OECD Guideline 105)

The flask method is suitable for substances with solubility above 10^{-2} g/L.

Protocol:

- An excess amount of the test substance is added to a flask containing purified water.
- The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- The solution is then centrifuged or filtered to remove undissolved particles.
- The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[\[9\]](#),[\[10\]](#),[\[11\]](#),[\[12\]](#),[\[13\]](#)

Determination of Vapor Pressure (OECD Guideline 104)

The dynamic (Cottrell's method) or static methods can be used.

Protocol (Dynamic Method):

- The substance is heated in a system where the pressure is controlled.
- The boiling temperature at a given pressure is measured.
- The vapor pressure at different temperatures is determined by measuring the boiling points at various pressures.
- The data is used to construct a vapor pressure curve.[\[14\]](#),[\[15\]](#),[\[16\]](#),[\[17\]](#),[\[18\]](#)

Determination of Octanol-Water Partition Coefficient (log K_{ow}) (OECD Guideline 107 - Shake Flask Method)

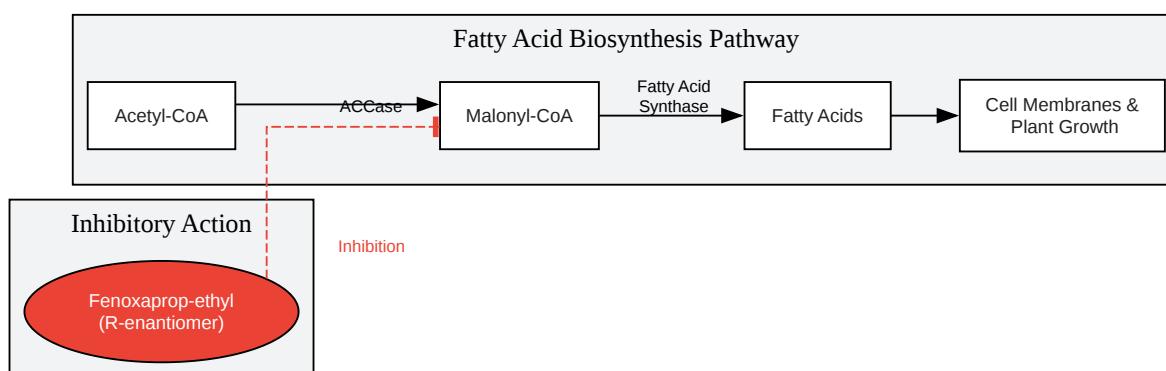
This method determines the distribution of a substance between n-octanol and water.

Protocol:

- A solution of the test substance in either n-octanol or water is prepared.
- A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent (pre-saturated with each other).
- The flask is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
- The mixture is then centrifuged to separate the two phases.
- The concentration of the substance in both the n-octanol and water phases is determined by an appropriate analytical method.
- The partition coefficient (K_{ow}) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is log K_{ow}.[\[19\]](#),[\[20\]](#),[\[21\]](#),[\[22\]](#),[\[23\]](#)

Enantiomer Separation and Analysis (HPLC)

To analyze the individual enantiomers of fenoxaprop-ethyl, a chiral HPLC method is employed.

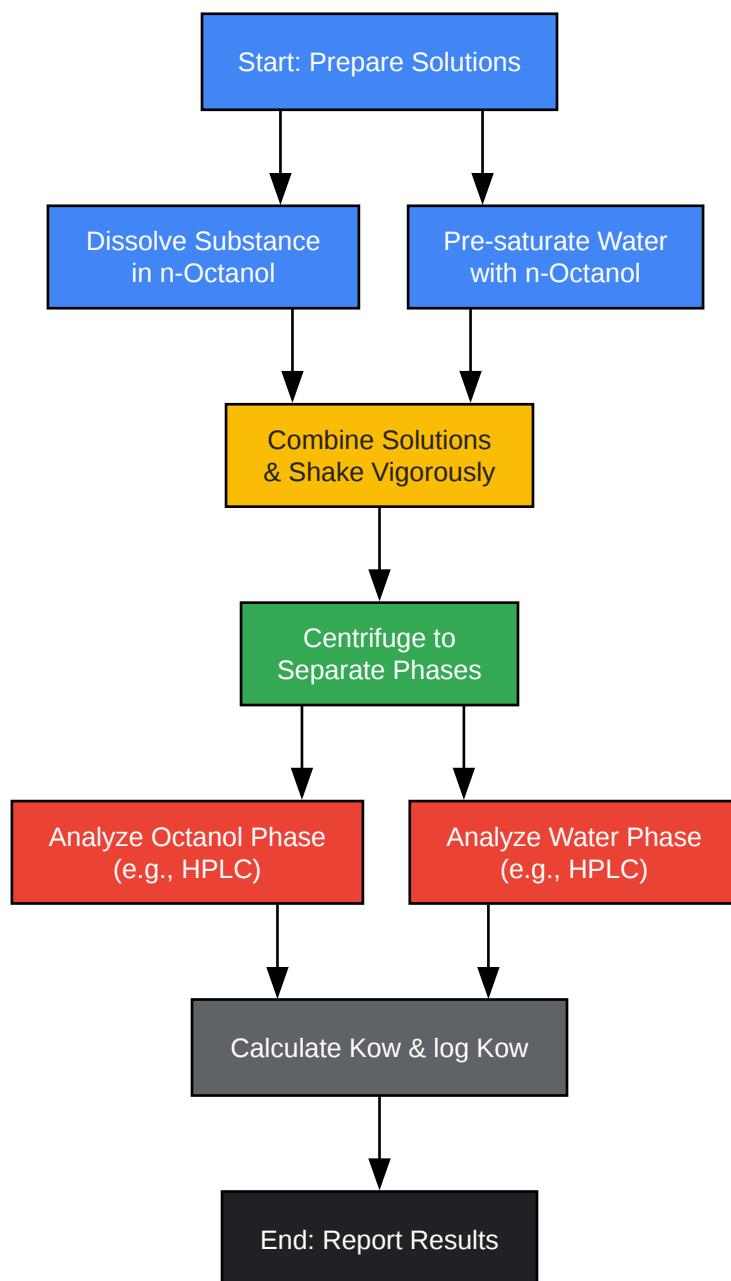

Protocol:

- A solution of the fenoxaprop-ethyl sample is prepared in a suitable solvent (e.g., acetonitrile).
- The solution is injected into an HPLC system equipped with a chiral stationary phase column.
- A mobile phase, often a mixture of solvents like isooctane and isopropanol with a chiral selector, is used to separate the enantiomers.
- The separated enantiomers are detected using a UV detector.
- The retention times and peak areas of the R-(+) and S-(-) enantiomers are used for identification and quantification.[\[24\]](#)

Visualizations

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Fenoxaprop-ethyl acts as a herbicide by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[\[4\]](#) This enzyme catalyzes the first committed step in fatty acid biosynthesis. The R-enantiomer (fenoxaprop-P-ethyl) is the biologically active form that binds to the enzyme, leading to a disruption of lipid synthesis, which is essential for cell membrane formation and plant growth.[\[25\]](#),[\[26\]](#),[\[27\]](#),[\[28\]](#),[\[29\]](#),[\[30\]](#),[\[31\]](#)



[Click to download full resolution via product page](#)

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by Fenoxaprop-ethyl.

Experimental Workflow: Octanol-Water Partition Coefficient (Shake Flask Method)

The following diagram illustrates the key steps involved in determining the octanol-water partition coefficient using the shake flask method as described in OECD Guideline 107.

[Click to download full resolution via product page](#)

Caption: Workflow for Kow Determination (OECD 107).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. Fenoxaprop-p-ethyl CAS#: 71283-80-2 [m.chemicalbook.com]
- 4. Fenoxaprop-ethyl [sitem.herts.ac.uk]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 10. Water Solubility | Scymaris [scymaris.com]
- 11. oecd.org [oecd.org]
- 12. filab.fr [filab.fr]
- 13. oecd.org [oecd.org]
- 14. laboratuar.com [laboratuar.com]
- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]
- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]

- 19. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 24. Fenoxaprop-P-ethyl [cipac.org]
- 25. Investigation of acetyl-CoA carboxylase-inhibiting herbicides that exhibit soybean crop selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The role of altered acetyl-CoA carboxylase in conferring resistance to fenoxaprop-P-ethyl in Chinese sprangletop (Leptochloa chinensis (L.) Nees) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of (-)-Fenoxaprop-ethyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038666#physicochemical-properties-of-fenoxaprop-ethyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com